molecular formula C24H29N5O3 B12418553 (Rac)-Valsartan-d9

(Rac)-Valsartan-d9

Cat. No.: B12418553
M. Wt: 444.6 g/mol
InChI Key: ACWBQPMHZXGDFX-XRIWPMIOSA-N
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Description

(Rac)-Valsartan-d9 is a deuterated form of Valsartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. The “d9” designation indicates that nine hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification can enhance the pharmacokinetic properties of the drug, potentially leading to improved efficacy and reduced side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-Valsartan-d9 typically involves the incorporation of deuterium into the Valsartan molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis of Valsartan can result in the incorporation of deuterium atoms at specific positions in the molecule.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes:

    Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.

    Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium.

Chemical Reactions Analysis

Types of Reactions: (Rac)-Valsartan-d9 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Deuterium atoms in the molecule can be replaced with other substituents through substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products:

    Oxidation Products: Oxides of this compound.

    Reduction Products: Reduced forms of this compound.

    Substitution Products: Compounds with substituted deuterium atoms.

Scientific Research Applications

(Rac)-Valsartan-d9 has several scientific research applications, including:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.

    Biology: Studied for its effects on biological systems, particularly in understanding the role of deuterium in biological processes.

    Medicine: Investigated for its potential therapeutic benefits in treating hypertension and heart failure, with a focus on its improved pharmacokinetic properties.

    Industry: Utilized in the development of deuterated drugs, which can offer advantages such as increased metabolic stability and reduced toxicity.

Mechanism of Action

(Rac)-Valsartan-d9 exerts its effects by blocking the angiotensin II receptor, specifically the AT1 receptor subtype. This inhibition prevents the binding of angiotensin II, a potent vasoconstrictor, leading to vasodilation and a subsequent reduction in blood pressure. The deuterium atoms in this compound can enhance the drug’s stability and prolong its duration of action by slowing down metabolic degradation.

Comparison with Similar Compounds

    Valsartan: The non-deuterated form of (Rac)-Valsartan-d9, used for the same therapeutic purposes.

    Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action.

    Irbesartan: A compound with comparable therapeutic effects and pharmacological profile.

Uniqueness: this compound is unique due to its deuterium content, which can improve its pharmacokinetic properties compared to non-deuterated analogs. This can result in better therapeutic outcomes and reduced side effects, making it a valuable compound in the development of new medications.

Properties

Molecular Formula

C24H29N5O3

Molecular Weight

444.6 g/mol

IUPAC Name

3-methyl-2-[2,2,3,3,4,4,5,5,5-nonadeuteriopentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid

InChI

InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/i1D3,4D2,5D2,10D2

InChI Key

ACWBQPMHZXGDFX-XRIWPMIOSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O

Origin of Product

United States

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